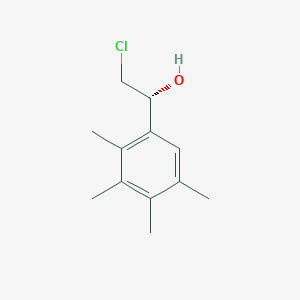
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a precursor compound followed by the introduction of the hydroxyl group. One possible synthetic route could involve the following steps:
Chlorination: The precursor compound, 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol, is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group.
Hydroxylation: The resulting chloro compound is then treated with a hydroxylating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving chloro and hydroxyl groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The chloro and hydroxyl groups may play a role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-Chloro-1-phenylethan-1-ol: Similar structure but without the tetramethyl substitutions.
(1R)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)propan-1-ol: Similar structure with an additional methyl group on the ethan-1-ol backbone.
Eigenschaften
Molekularformel |
C12H17ClO |
|---|---|
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
TVFUAAILOWRZCV-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1C)C)C)[C@H](CCl)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


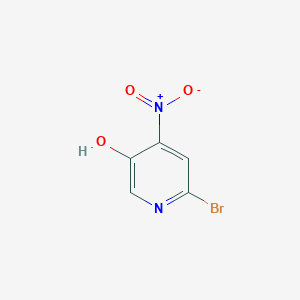
![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
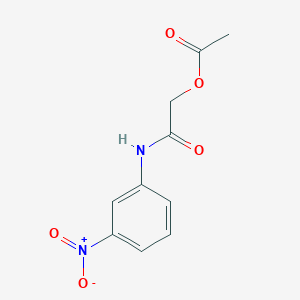
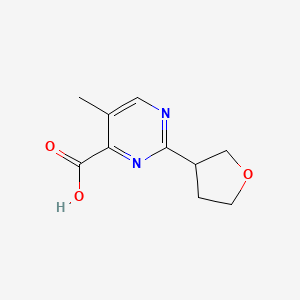

![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
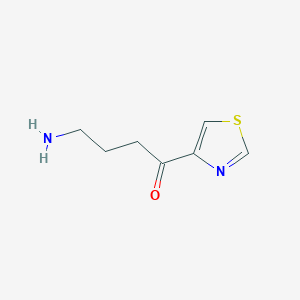
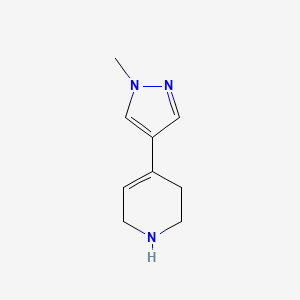
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
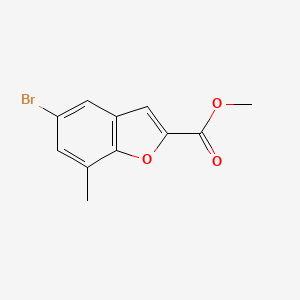
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
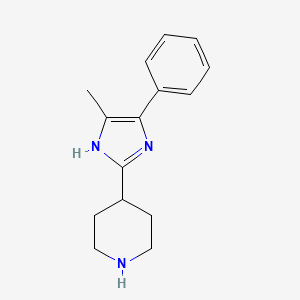

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
